Bromonitrostyrene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(2-bromo-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
SKDNDVDHYMEGNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C([N+](=O)[O-])Br |
density |
1.018 at 70.5 °F (NTP, 1992) |
flash_point |
130 °F (NTP, 1992) |
melting_point |
153 to 156 °F (NTP, 1992) |
physical_description |
Beta-bromo-beta-nitrostyrene is a yellow powder. (NTP, 1992) Yellow solid; [CAMEO] |
solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) |
Origin of Product |
United States |
Synthetic Methodologies for Bromonitrostyrene and Its Analogues
Classical and Established Synthesis Protocols
Classical approaches to synthesizing bromonitrostyrene often rely on multi-step sequences involving halogenation, elimination, or nitration reactions.
Halogenation-Elimination Sequences from Nitroalkenes
One established method for obtaining this compound involves the treatment of β-nitrostyrene with bromine, followed by a partial dehydrohalogenation step. This sequence effectively introduces the bromine atom and then forms the desired double bond fishersci.ca. For instance, β-nitrostyrene ([(E)-2-Nitroethen-1-yl]benzene) can serve as a precursor in such a transformation fishersci.ca.
Furthermore, radical nitration-debromination sequences have been reported for the stereoselective synthesis of α-fluoronitroalkenes from 2-bromo-2-fluorostyrenes. This process, utilizing iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), results in the formation of target structures predominantly as Z-isomers in high yields, up to 92% scribd.com.
Condensation Reactions Involving Bromonitro Compounds
Condensation reactions are a broad class of chemical processes where two or more molecules combine to form a larger molecule, typically with the elimination of a small molecule such as water, ammonia, or an alcohol nih.govnih.govservice.gov.uknih.gov. While the direct synthesis of this compound specifically from bromonitro compounds via condensation is not extensively detailed as a standalone classical protocol in the provided literature, the Henry nitroaldol reaction is a well-known classical condensation method for preparing general nitroolefins. This reaction involves the condensation of a carbonyl compound (e.g., benzaldehyde) with a nitroalkane (e.g., nitromethane) in the presence of a base fishersci.cascielo.org.mx.
Bromonitrostyrenes themselves are frequently utilized as electrophilic partners in various condensation-type reactions, such as Michael additions, where their bromo and nitro groups act as effective leaving groups for the assembly of diverse heterocyclic compounds like dihydrofurans, pyrroles, and pyrazoles indiamart.comfishersci.ie. This highlights their role as reactive intermediates in forming complex structures through condensation-like mechanisms.
Nitration of Bromostyrenes
The direct nitration of bromostyrenes to yield bromonitrostyrenes is another synthetic avenue. One approach involves the radical nitration of 2-bromo-2-fluorostyrenes using iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O). This reaction proceeds as a nitration-debromination sequence, providing α-fluoro-nitroalkenes with high stereoselectivity scribd.com.
General nitration processes for aromatic or heteroaromatic compounds typically employ nitrating agents such as concentrated nitric acid or mixtures of nitric and sulfuric acids. However, these methods can often lead to mixtures of nitrated isomers, posing challenges for selectivity wikiwand.com.
Stereoselective Synthesis of this compound Isomers
Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others wikipedia.org. For this compound isomers, specific methods have been developed to control the geometry of the double bond.
The radical nitration of 2-bromo-2-fluorostyrenes with Fe(NO₃)₃·9H₂O has demonstrated high stereoselectivity, yielding the α-fluoro-nitroalkenes exclusively as Z-isomers in some cases, with diastereoisomeric ratios reaching up to 21:1 scribd.com.
Conversely, the samarium-promoted β-elimination reaction from 1-bromo-1-nitroalkan-2-ols is highly effective for the stereoselective synthesis of (E)-nitroalkenes. This method consistently provides the (E)-isomers with complete E-stereoselectivity, offering a precise route to specific geometric isomers of nitroalkenes, including potentially this compound analogues missouri.educhemimpex.com.
While 2-bromonitrostyrene has been utilized in asymmetric Michael addition reactions catalyzed by chiral Ni(II)-complexes for the synthesis of complex natural products like β-carboline alkaloids, this application pertains to the compound's reactivity in stereoselective transformations rather than its own stereoselective synthesis fishersci.ca.
Advances in Green Chemistry Approaches for this compound Synthesis
Green chemistry emphasizes the design of chemical products and processes that minimize or eliminate the use and generation of hazardous substances, reduce energy consumption, and produce less waste citeab.comuni.luuni.luacgih.org. Key principles include the use of renewable feedstocks, catalytic processes, green solvents, and maximizing atom economy citeab.comuni.lu.
Although specific dedicated "green synthesis" protocols for this compound are not extensively detailed in the provided search results, the overarching principles of green chemistry are increasingly being applied to organic synthesis. For instance, the use of water as a green solvent has been explored in reactions involving bromonitrostyrenes, such as the synthesis of dihydrofurans indiamart.com. This demonstrates a move towards more environmentally benign conditions even when bromonitrostyrenes are used as reactants.
The development of organocatalytic domino Michael reactions, which can synthesize diastereo- and enantioselective bioactive products under mild conditions, represents a sustainable route in organic synthesis indiamart.com. While not directly for this compound synthesis, these advancements highlight the potential for applying similar principles—such as catalysis and milder reaction conditions—to the synthesis of this compound itself, reducing the environmental footprint of its production.
Reactivity Profiles and Mechanistic Investigations of Bromonitrostyrene Transformations
Michael Addition Reactions
Michael addition, a type of conjugate addition, involves the nucleophilic attack on the β-carbon of an α,β-unsaturated system. Bromonitrostyrene, with its electron-deficient double bond, readily participates in these reactions, forming new carbon-carbon or carbon-heteroatom bonds. fluorine1.runih.gov
This compound acts as a potent electrophile in intermolecular Michael additions with a variety of nucleophiles, often leading to the formation of highly functionalized products.
Table 1: Representative Intermolecular Michael Addition Reactions of this compound
| Nucleophile Class | Specific Nucleophile Example(s) | Catalyst/Conditions | Product Type | Yield (%) | Stereoselectivity (ee/dr) | Citation |
| 1,3-Dicarbonyl Compounds | Diketones | Chiral thiourea (B124793) catalyst | Dihydrofurans | 82–99 | Up to 92% ee | rsc.orgrsc.org |
| 1,3-Dicarbonyl Compounds | Acetylacetone, Methyl acetoacetonate, Dimethyl malonate | Chiral Ni(II) catalyst Cat-6 | Enantioenriched dihydrofurans | 40–95 | Poor diastereoselectivities (first step) | rsc.org |
| 4-Hydroxycoumarins | 4-Hydroxycoumarin | Basic conditions (aqueous solution) | Tricyclic/Bicyclic 2,3-dihydrofurans | High | Excellent (trans isomer) | rsc.orgnih.gov |
| 4-Hydroxycoumarins | 4-Hydroxycoumarin | Chiral, bifunctional squaramide catalyst | Michael adducts (dihydrofurans) | 78 | 81% ee | nih.gov |
| α-Substituted Cyano Ketones | Cyanosulfones | Organocatalyst (e.g., chiral N,N'-dioxide) | Dihydrofurans | 92–98 | >25:1 dr | semanticscholar.orgresearchgate.net |
| Curcumins | Curcumins | Base-mediated | Dihydrofurans | N/A | Single diastereomer | rsc.orgresearchgate.net |
Detailed research findings illustrate the broad scope of these reactions:
1,3-Dicarbonyl Compounds : Rueping et al. demonstrated the synthesis of dihydrofurans from (E)-β-bromonitrostyrenes and 1,3-dicarbonyl compounds using chiral thiourea catalysts, achieving high yields (82–99%) and enantioselectivities up to 92% ee. rsc.orgrsc.org These reactions proceed via an initial Michael addition followed by an SN2 replacement. rsc.org
4-Hydroxycoumarins : Xie et al. reported the assembly of tricyclic and bicyclic 2,3-dihydrofurans in high yields and excellent diastereoselectivity (trans isomer) under basic aqueous conditions through domino reactions of bromonitrostyrenes with 4-hydroxycoumarins. rsc.orgnih.gov
α-Substituted Cyano Ketones : Feng and co-workers developed a domino Michael addition-alkylation for the synthesis of dihydrofurans from (Z)-bromonitrostyrenes and α-substituted cyano ketones using chiral N,N'-dioxide organocatalysts. semanticscholar.org Similar reactions with cyanosulfones have shown high isolated yields (92–98%) and excellent diastereoselectivities (>25:1 dr). researchgate.net
Curcumins : Namboothiri and co-workers reported the base-mediated reaction of α-bromonitroalkenes with curcumins, yielding dihydrofurans as single diastereomers through a Michael addition–alkenylation cascade. rsc.orgresearchgate.net
This compound's reactivity also extends to intramolecular Michael additions, often as part of cascade or domino processes, leading to the formation of cyclic compounds.
Table 2: Intramolecular Michael Addition Cascade Reactions of this compound
| Reactant System | Catalyst/Conditions | Product Type | Yield (%) | Stereoselectivity (ee/de) | Citation |
| 1,3-Dicarbonyl compounds + this compound | Chiral thiourea catalyst | Dihydrofurans (via HBr release) | N/A | N/A | rsc.org |
| 1,3-Indandione (B147059) + this compound | Chiral thiourea catalyst | Spiro-nitrocyclopropane | 57 | 35% ee | rsc.org |
| 1,3-Dicarbonyl compounds + Bromonitroalkene | Basic conditions | Tricyclic 2,3-dihydrofurans | High | Excellent diastereoselectivity | rsc.org |
| 2-Hydroxynaphthalene-1,4-diones + α-Bromonitroalkenes | Michael addition, then intramolecular SN2 | 3-Phenylnaphtho[2,3-b]furan-4,9-diones | N/A | N/A | rsc.orgresearchgate.net |
| β-Dicarbonyl compounds + Bromonitroalkenes | Chiral Ni(II) catalyst Cat-6, then DMAP | Enantioenriched dihydrofurans | 50–85 | >99% de, 84–99% ee | rsc.org |
Mechanistically, these cascades often involve an initial Michael addition, followed by an intramolecular nucleophilic displacement. For instance, the reaction of 1,3-dicarbonyl compounds with this compound can lead to dihydrofurans via an intramolecular nucleophilic addition that releases HBr. rsc.org A specific example involves the synthesis of spiro-nitrocyclopropane from 1,3-indandione and this compound, which was achieved in 57% yield with 35% ee. rsc.org Similarly, the reaction of α-bromonitroalkenes with 2-hydroxynaphthalene-1,4-diones proceeds via Michael addition and subsequent intramolecular SN2 reaction to form 3-phenylnaphtho[2,3-b]furan-4,9-diones. rsc.orgresearchgate.net A two-step method for synthesizing enantioenriched dihydrofurans involves an asymmetric Michael addition (40–95% isolated yields) followed by an intramolecular cyclization in the presence of DMAP, yielding products with excellent diastereoselectivities (up to >99% de) and high enantioselectivities (84–99% ee). rsc.org
Cycloaddition Chemistry
Bromonitrostyrenes are also valuable dipolarophiles in various cycloaddition reactions, particularly [3+2] cycloadditions, for constructing diverse heterocyclic systems. exportersindia.com
[3+2] cycloaddition reactions are powerful tools for synthesizing five-membered heterocyclic compounds. mdpi.comorgsyn.orgresearchgate.net this compound's electron-deficient alkene makes it a suitable partner for 1,3-dipoles.
Azomethine ylides, which are nitrogen-based 1,3-dipoles, readily undergo [3+2] cycloadditions with bromonitrostyrenes to form pyrrolidine (B122466) derivatives. wikipedia.org
Table 3: [3+2] Cycloaddition Reactions of this compound with Azomethine Ylides
| Azomethine Ylide Source | Catalyst/Conditions | Product Type | Yield (%) | Stereoselectivity (ee/dr) | Citation |
| Aziridines | Thermal C-C bond cleavage (metal- and acid/base-free) | 1,2,4-Trisubstituted pyrroles | 78–Quantitative | 76–97% ee | rsc.org |
| Oxindoles + α-Amino Acids | Thermal conditions (e.g., in tert-butanol (B103910) at 95 °C) | Tetra-substituted α-spiropyrrolidines | 80–94 | Up to 98:2 dr | rsc.orgrsc.orgnih.govresearchgate.net |
| Isatin-derived Ketimines | Cinchonidine-derived squaramide organocatalyst | Pyrrolidinyl spiro-oxindoles | 48–84 | >20:1 dr | rsc.orgsemanticscholar.orgrsc.orgnih.govmdpi.com |
From Aziridines : Unactivated aziridines can undergo thermal C-C bond cleavage to generate azomethine ylides in situ. These ylides then participate in a [3+2] cycloaddition with bromonitroalkenes, followed by a cascade of eliminations (HBr and HNO2) and aromatization, leading to the regioselective synthesis of 1,2,4-trisubstituted pyrroles in excellent yields (78% to quantitative) and good enantioselectivities (76–97% ee). rsc.org
From Oxindoles/Amino Acids : A multi-component reaction involving oxindoles, bromonitrostyrenes, and α-amino acids (such as glycine, alanine, leucine, isoleucine, methionine, and norleucine) effectively generates tetra-substituted α-spiropyrrolidine structures. rsc.orgrsc.orgnih.gov The azomethine ylide is formed via the condensation of the oxindole (B195798) and the α-amino acid, followed by the [3+2] cycloaddition with this compound. rsc.orgnih.gov The diastereoselectivity of the products is influenced by the substituent at the α-position of the amino acid. rsc.orgnih.gov These reactions typically proceed with good yields (80–94%) and high diastereoselectivities (up to 98:2). researchgate.net
From Isatin-derived Ketimines : Han and co-workers developed a [3+2] cycloaddition between isatin-derived ketimines and (Z)-α-bromonitroalkenes, catalyzed by a cinchonidine-derived squaramide organocatalyst. This method allows for the preparation of pyrrolidinyl spiro-oxindoles bearing quaternary carbon centers, with yields ranging from 48–84% and excellent stereoselectivities (>20:1 dr). rsc.orgsemanticscholar.orgrsc.orgnih.govmdpi.com
Diazo compounds can serve as 1,3-dipoles in cycloaddition reactions with bromonitrostyrenes, leading to the formation of pyrazole (B372694) derivatives. organic-chemistry.org
Table 4: [3+2] Cycloaddition Reactions of this compound with Diazo Compounds
| Diazo Compound Example(s) | Catalyst/Conditions | Product Type | Yield (%) | Citation |
| Ethyl Diazoacetate | Ethanol (B145695), Sodium ethoxide, Room temperature, 15 min | Pyrazoles | N/A | rsc.org |
| 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one | NaOMe in MeOH, 0 °C, 20 min | 5-Nitro-pyrazole triflones | 62–77 | fluorine1.rufluorine1.ru |
The reaction of bromonitroalkenes with diazo compounds typically proceeds via a 1,3-dipolar cycloaddition, followed by the elimination of hydrogen bromide to achieve aromatization, yielding pyrazoles. rsc.org Notably, the elimination of bromide is favored over the elimination of the nitro group in the aromatization step. rsc.org For instance, the reaction of ethyl diazoacetate with bromonitroalkenes is optimized using ethanol as a solvent and sodium ethoxide as a base at room temperature for 15 minutes. rsc.org Furthermore, the synthesis of 5-nitro-pyrazole triflones has been achieved through a [3+2] cycloaddition reaction between 2-diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one and α-bromonitrostyrene derivatives under basic conditions (e.g., NaOMe in methanol (B129727) at 0 °C for 20 minutes), with yields ranging from moderate to good (e.g., 62% for 5-nitro-pyrazole triflone 6a and 77% for 6c). fluorine1.rufluorine1.ru
[3+2] Cycloaddition Reactions
With Isatin-Derived Ketimines
Bromonitrostyrenes engage in cycloaddition reactions with isatin-derived ketimines, leading to the formation of complex heterocyclic systems. A notable example involves the (3+2)-cycloaddition reaction between (Z)-α-bromonitroalkene and isatin-derived ketimines in the presence of a cinchonidine-derived squaramide organocatalyst. fishersci.benih.govnih.govfishersci.no This bifunctional catalyst plays a crucial role in controlling the stereoselectivity through hydrogen bonding interactions with both substrates, facilitating nucleophilic attack from a specific face and leading to the formation of pyrrolidinyl spiro-oxindoles bearing quaternary carbon centers. fishersci.benih.govnih.gov This approach is significant for constructing highly functionalized spiro-pyrrolidinoxindole derivatives with multiple chiral centers. thegoodscentscompany.com
[4+2] Cycloaddition Reactions (Diels-Alder type)
Bromonitroalkenes, including bromonitrostyrenes, can function as dienophiles or heterodienes in various cycloaddition reactions. fishersci.ca The presence of electron-withdrawing groups like the nitro group on the dienophile facilitates Diels-Alder reactions by lowering the energy of the lowest unoccupied molecular orbital (LUMO), thereby promoting overlap with the highest occupied molecular orbital (HOMO) of the diene. fishersci.comwikipedia.orgwikipedia.org This characteristic makes this compound a potential candidate for [4+2] cycloaddition reactions, enabling the formation of six-membered rings. thegoodscentscompany.comwikipedia.org
Nucleophilic Substitution Reactions
The bromo and nitro groups in this compound are good leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. fishersci.sefishersci.be These reactions are fundamental in organic chemistry, involving the replacement of a functional group by an electron-rich nucleophile. wikipedia.orgnih.govwikipedia.org
Vinylic Substitution via Bromide Displacement
Vinylic substitution reactions involving the displacement of the bromide group are a prominent pathway for this compound. In such transformations, the bromide acts as an efficient leaving group. fishersci.ca For instance, the synthesis of functionalized cyclopropanes can occur via an intramolecular SN2 reaction where an enolate intermediate undergoes nucleophilic attack on the carbon bearing the alkyl bromide residue. fishersci.ca Another significant application is observed in domino Michael-type Friedel-Crafts alkylation reactions, followed by intramolecular nucleophilic substitution on the carbon-containing bromide group, leading to the formation of trans-dihydrobenzofurans and trans-dihydronaphthofurans. fishersci.ca
Table 1: Representative Vinylic Substitution via Bromide Displacement Reactions
| Reactants | Product Type | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Bromonitroalkenes + 2-naphthols/phenols | Dihydrobenzofurans/Dihydronaphthofurans | 5-94 | 66-98% | N/A | fishersci.ca |
| Bromonitroalkene + Aldehyde | Functionalized Cyclopropanes | N/A | N/A | N/A | fishersci.ca |
Substitution of the Nitro Group
The nitro group in this compound can also act as a leaving group in nucleophilic substitution processes, particularly to facilitate aromatization. For example, in the synthesis of imidazoles from bromonitroalkenes, an intramolecular cyclization via displacement of bromide is followed by the elimination of the nitro group, aided by a base like Cs2CO3, to achieve aromatization. fishersci.ca This highlights the dual leaving group capability of this compound, where either the bromine or the nitro group can be displaced depending on the reaction conditions and the nature of the nucleophile. fishersci.sefishersci.be
Domino and Cascade Reaction Pathways
Bromonitrostyrenes are highly effective dielectrophiles in domino and cascade reactions, which are multi-step transformations occurring sequentially without the isolation of intermediates. fishersci.sefishersci.benih.govontosight.aithegoodscentscompany.com These pathways are highly atom-economical and enable the efficient construction of complex molecular architectures. thegoodscentscompany.comfishersci.dk
Michael-Alkylation Sequences
Michael-alkylation sequences are a prominent class of domino reactions involving bromonitrostyrenes. In these sequences, an initial Michael addition is followed by an intramolecular alkylation, often involving the displacement of the bromide. nih.govfishersci.ca
For instance, the reaction of bromonitroalkenes with 1,3-dicarbonyl compounds can proceed via a domino Michael-SN2 reaction sequence, catalyzed by quinine-derived squaramides, to yield chiral dihydrofurans. fishersci.benih.gov This method is advantageous due to its mild reaction conditions and high stereoselectivity. fishersci.benih.gov
Table 2: Representative Michael-Alkylation Sequences
| Reactants | Product Type | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Bromonitroalkenes + β-dicarbonyl compounds | Enantioenriched Dihydrofurans | 50-85 | 84-99% | >99% | fishersci.ca |
| This compound + Cyclohexane-1,3-diones | Dihydrofurans | N/A | High | High | fishersci.be |
| α-Bromonitroalkene + 1,2-Cyclohexadione | Bicycle nih.govnih.govfishersci.atoctane diones | N/A | 98% | 2:1 | nih.gov |
The Michael addition of this compound as a dipolarophile is a key step in forming various functionalized heterocycles, including dihydrofurans, pyrroles, pyrazoles, and cyclopropanes. fishersci.sefishersci.benih.gov Subsequent intramolecular alkylation steps, often involving the displacement of the bromide, lead to the cyclized products. fishersci.ca
Rearrangement and Isomerization Processes
Rearrangement and isomerization reactions play a pivotal role in the synthetic applications of this compound, enabling the construction of intricate molecular architectures. These processes are frequently observed as key steps within multi-component or domino reactions, where the inherent reactivity of the bromo and nitro groups facilitates unique mechanistic pathways.
Cyclization and Rearrangement in Ropinirole Synthesis
In the synthesis of the active pharmaceutical ingredient (API) ropinirole, the cyclization of this compound involves a notable rearrangement. This transformation leads to the formation of the indole (B1671886) ring system, which is a core structural motif in ropinirole. During this process, an intermediate cyclic ion undergoes a rearrangement, contributing to the final indole structure. It has been observed that this rearrangement can also lead to the formation of impurities such as hydroxamic ester and chlorooxime acetate (B1210297) senieer.compharmtech.com.
1,3-Hydrogen Shift in Pyrazole Formation
Bromonitrostyrenes, as α-bromo-α-nitroalkenes, participate in reactions that involve 1,3-hydrogen shifts, a form of isomerization. For instance, in the synthesis of pyrazoles from α-bromo-α-nitroalkenes and ethyl diazoacetate, the mechanism involves an initial nucleophilic addition. This is subsequently followed by the elimination of bromide and a 1,3-H shift, which is essential for furnishing the final pyrazole product nih.gov.
Intramolecular Rearrangement to Pyrazole-Fused Pyranone Oximes
Complex intramolecular rearrangements can be induced from this compound intermediates. A two-step reaction pathway involving this compound and α-alkylidene pyrazolones, catalyzed by triethylamine (B128534) (Et₃N), illustrates such a process. Initially, a cyclopropane (B1198618) product is formed. The subsequent addition of a second base triggers an intramolecular rearrangement, leading to the synthesis of pyrazole-fused pyranone oximes nih.govrsc.org. This highlights the ability of this compound derivatives to undergo intricate structural reorganizations under specific basic conditions.
Isomerization in Pyrrole (B145914) Synthesis from Aziridines
The formation of 1,2,4-trisubstituted pyrroles from bromonitroalkenes and aziridines proceeds via a domino process that includes an isomerization step. This metal- and acid/base-free method involves the thermal cleavage of unactivated aziridines to generate azomethine ylides in situ. These ylides then undergo a [3+2] cycloaddition reaction with the bromonitroalkene. The resulting cycloadducts undergo spontaneous hydrogen bromide (HBr) elimination, followed by an isomerization step, and then a final elimination of nitrous acid (HNO₂) to achieve aromatization, yielding the pyrrole derivatives rsc.org.
Tautomerization in Pyrrole Formation from Dihydrofuran Intermediates
Another pathway to pyrrole derivatives from bromonitroalkenes involves dihydrofuran intermediates. When dihydrofuran products, initially formed from bromonitroalkenes, are converted into substituted pyrroles, the mechanism includes a crucial tautomerization step. This sequence involves the reduction of the nitro group to an amine, followed by ring opening of the dihydrofuran. The resulting intermediate then undergoes tautomerization, an intramolecular 5-exo-trig cyclization to form a dihydropyrrole, and finally a dehydration reaction to yield the aromatic pyrrole rsc.org.
Isomerization in Reductive Cyclization to Carbazolones
This compound intermediates can also be involved in reductive cyclization processes leading to carbazolone derivatives. In one proposed mechanism for the formation of tetrahydrocarbazole, a direct reduction of a this compound intermediate is followed by an isomerization step wvu.edu. This suggests that isomerization plays a role in achieving the stable carbazolone framework.
The following table summarizes key rearrangement and isomerization processes involving this compound or its direct derivatives:
Table 1: Rearrangement and Isomerization Processes of this compound Transformations
| Transformation Type | This compound Role | Key Mechanistic Step(s) | Product/Outcome | Reference |
| Cyclization in Ropinirole Synthesis | Precursor to indole ring | Rearrangement of intermediate cyclic ion | Indole ring (Ropinirole) + Impurities | senieer.compharmtech.com |
| Pyrazole Synthesis | α-Bromo-α-nitroalkene | 1,3-H shift after nucleophilic addition and HBr elimination | Pyrazole | nih.gov |
| Pyrazole-fused Pyranone Oximes Synthesis | Reactant forming cyclopropane intermediate | Intramolecular rearrangement (second base-mediated) | Pyrazole-fused pyranone oximes | nih.govrsc.org |
| Pyrrole Synthesis (from Aziridines) | Reactant in [3+2] cycloaddition | Isomerization after HBr elimination | 1,2,4-Trisubstituted Pyrroles | rsc.org |
| Pyrrole Synthesis (from Dihydrofuran Intermediates) | Precursor to dihydrofuran | Tautomerization after ring opening | Substituted Pyrroles | rsc.org |
| Reductive Cyclization to Carbazolones | Intermediate in carbazolone formation | Isomerization after direct reduction | Tetrahydrocarbazole (precursor to carbazolone) | wvu.edu |
Catalytic Systems in Bromonitrostyrene Mediated Synthesis
Organocatalysis
Organocatalysis offers a sustainable and metal-free approach to asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions. In the context of bromonitrostyrene chemistry, various organocatalytic systems have been developed to facilitate enantioselective transformations. rsc.org These catalysts typically operate through non-covalent interactions, such as hydrogen bonding, to activate the substrates and control the stereochemical outcome of the reaction. rsc.orgsemanticscholar.org
Chiral Thiourea (B124793) Catalysts
Chiral thiourea catalysts are a prominent class of hydrogen-bond donors used in asymmetric organocatalysis. semanticscholar.org Their ability to form two hydrogen bonds with electrophiles, such as the nitro group of this compound, allows for effective activation and facial discrimination. nih.gov
In 2010, Rueping and colleagues demonstrated the use of a chiral thiourea catalyst in the synthesis of dihydrofurans from (E)-β-bromonitrostyrenes and 1,3-dicarbonyl compounds. rsc.org The catalyst facilitates a domino Michael addition-intramolecular nucleophilic substitution sequence. nih.gov The thiourea moiety is proposed to bind and activate the this compound via hydrogen-bonding interactions, bringing it in close proximity to the dicarbonyl nucleophile to initiate the cascade. rsc.org This same catalyst was also employed in the reaction between this compound and 1,3-indandione (B147059) to produce a spiro-nitrocyclopropane, albeit with moderate yield and enantioselectivity. rsc.org
Another application involves a domino Michael/Henry reaction for the synthesis of 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines. nih.gov In this system, a bifunctional catalyst featuring a thiourea moiety and a tertiary amine group is used. The thiourea part activates the this compound through hydrogen bonding, while the tertiary amine deprotonates the 2-mercaptoquinoline-3-carbaldehyde (B6611392) nucleophile. nih.gov
| Reaction Type | Catalyst Type | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Domino Michael-Alkylation | Chiral Thiourea | 1,3-Dicarbonyl compounds | Dihydrofurans | - | - | - |
| Domino Reaction | Chiral Thiourea | 1,3-Indandione | Spiro-nitrocyclopropane | 57 | 35 | - |
| Domino Michael/Henry | Bifunctional Thiourea | 2-Mercaptoquinoline-3-carbaldehyde | 3,4-Dihydro-2H-thiopyrano[2,3-b]quinolines | - | - | - |
Squaramide Catalysts (e.g., Quinine-derived)
Squaramide-based catalysts, often derived from Cinchona alkaloids like quinine (B1679958) and cinchonidine, are highly effective bifunctional organocatalysts. nih.gov The squaramide core possesses two hydrogen-bond donor sites and two hydrogen-bond acceptor sites, allowing for a well-organized, rigid activation of both the nucleophile and the electrophile. rsc.org
In 2022, a quinine-derived, sterically hindered squaramide catalyst was developed for the synthesis of chiral dihydrofurans from bromonitroalkenes and 1,3-dicarbonyl compounds. nih.gov The proposed transition state involves the squaramide group activating the this compound through double hydrogen bonding, while the quinoline (B57606) moiety of the catalyst activates the dicarbonyl nucleophile via a single hydrogen bond. rsc.org This dual activation facilitates a domino Michael-SN2 reaction, affording the products with excellent enantioselectivity. rsc.orgnih.gov
Similarly, a cinchonidine-derived squaramide catalyst was employed in a (3+2)-cycloaddition reaction between (Z)-α-bromonitroalkene and isatin-derived ketimines to prepare pyrrolidinyl spiro-oxindoles. nih.gov This bifunctional catalyst is believed to control stereoselectivity by forming hydrogen bonds with both substrates, effectively blocking one face of each reactant and directing the nucleophilic attack to occur from the Si-face. rsc.orgnih.gov
| Reaction Type | Catalyst Type | Substrates | Product | Key Features |
| Domino Michael-SN2 | Quinine-derived Squaramide | Bromonitroalkenes, 1,3-Dicarbonyl compounds | Chiral Dihydrofurans | Dual activation via hydrogen bonding leads to excellent enantioselectivity. rsc.org |
| (3+2)-Cycloaddition | Cinchonidine-derived Squaramide | (Z)-α-Bromonitroalkene, Isatin-derived ketimine | Pyrrolidinyl spiro-oxindoles | Bifunctional catalyst controls stereoselectivity by blocking one face of each substrate. nih.gov |
Pyrrolidine (B122466) Catalysts
Chiral pyrrolidine derivatives are another cornerstone of organocatalysis, primarily operating through the formation of enamine or iminium ion intermediates. nih.gov In reactions with this compound, they have been successfully used to construct complex cyclic systems.
One notable application is the synthesis of enantioenriched cyclopropanes with quaternary carbon centers from the reaction of bromonitroalkenes and alkyl aldehydes. nih.gov The reaction is catalyzed by a chiral pyrrolidine catalyst. rsc.org The proposed mechanism begins with the condensation of the pyrrolidine catalyst with the aldehyde to form an enamine intermediate. rsc.orgnih.gov This enamine then attacks the this compound, followed by an intramolecular SN2 reaction that displaces the bromide and releases the catalyst to furnish the cyclopropane (B1198618) product. nih.gov
More recently, pyrrolidine was used as a catalyst in the reaction between 1-butyl-4-hydroxy-6-methylpyridin-2(1H)-one and α-bromonitrostyrene. nih.gov This transformation resulted in an open-ring product, a different outcome compared to reactions with other nitroalkenes, which yielded bicyclic products. This difference in reactivity was attributed to the high steric hindrance of α-bromonitrostyrene. rsc.orgnih.gov
| Reaction Type | Catalyst Type | Substrates | Product | Proposed Intermediate |
| Cyclopropanation | Chiral Pyrrolidine | Bromonitroalkenes, Alkyl aldehydes | Enantioenriched Cyclopropanes | Enamine rsc.orgnih.gov |
| Ring-opening reaction | Pyrrolidine | α-Bromonitrostyrene, 1-Butyl-4-hydroxy-6-methylpyridin-2(1H)-one | Open-ring adduct | - |
Multifunctional and Bifunctional Organocatalysts
Many of the most effective organocatalysts employed in this compound chemistry are multifunctional, possessing distinct catalytic sites that work in concert to promote a reaction. semanticscholar.orgscilit.com This bifunctional or multifunctional nature allows for the simultaneous activation of both the electrophilic this compound and the nucleophilic partner, leading to high reactivity and stereoselectivity. nih.govsemanticscholar.org
The previously mentioned squaramide and some thiourea catalysts are prime examples of bifunctional systems. nih.gov For instance, the cinchonidine-derived squaramide used for synthesizing spiro-oxindoles acts as a bifunctional catalyst by engaging both the ketimine and the bromonitroalkene through hydrogen bonding interactions. rsc.orgnih.gov Similarly, a chiral N,N′-dioxide catalyst was introduced by Feng and colleagues for the asymmetric synthesis of dihydrofurans from (Z)-bromonitrostyrenes and α-substituted cyano ketones. nih.gov This system operates via a domino Michael addition-alkylation pathway under mild conditions, showcasing the power of bifunctional catalysis in complex transformations. nih.gov These catalysts create a highly organized chiral environment, bringing the two reacting partners together in a specific orientation that dictates the stereochemical outcome. rsc.orgnih.gov
Metal Catalysis
Alongside organocatalysis, metal-based catalysts play a crucial role in harnessing the synthetic potential of this compound. Lewis acid catalysis, in particular, has been effective in promoting cycloaddition and domino reactions. nih.gov
Lewis Acid Catalysis (e.g., SnCl4, TiCl2(OiPr)2, Ni(II))
Lewis acids activate this compound by coordinating to the oxygen atoms of the nitro group, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and increasing its electrophilicity. This activation facilitates reactions with various nucleophiles.
Tin(IV) chloride (SnCl4) and dichlorodiisopropoxytitanium(IV) (TiCl2(OiPr)2) have been employed as Lewis acid catalysts for the (4+2)-cycloaddition of alkenes to this compound. nih.gov This reaction leads to the formation of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides. The reaction conditions, such as temperature and time, were found to be critical, as prolonged reaction times or elevated temperatures could lead to the formation of chlorinated byproducts. nih.gov
In another example, a chiral bisoxazolidine (B8223872) ligand in combination with a nickel(II) acetylacetonate (B107027) (Ni(acac)2) catalyst was used for the preparation of optically active bicycle[3.2.1]octane derivatives. nih.gov The reaction proceeds via a domino Michael–Henry reaction between α-bromonitroalkene and 1,2-cyclohexadione. While the reaction provided excellent enantioselectivity (98% ee), the diastereoselectivity was only moderate (2:1 dr). nih.gov
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| SnCl4 or TiCl2(OiPr)2 | (4+2)-Cycloaddition | This compound, Alkenes | 3-Bromo-5,6-dihydro-4H-1,2-oxazine N-oxides | - | - | - |
| Ni(acac)2 / Chiral bisoxazolidine | Domino Michael-Henry | α-Bromonitroalkene, 1,2-Cyclohexadione | Bicyclo[3.2.1]octane diones | - | 98 | 2:1 |
Catalysis by Carbonaceous Materials
The application of carbonaceous materials as catalysts in organic synthesis is a growing field of interest, driven by the need for sustainable and metal-free reaction conditions. nih.gov Materials such as graphite, graphene oxide, and oxidized carbon black have demonstrated significant catalytic efficiency in a variety of organic reactions. nih.gov These materials offer several advantages, including their heterogeneous nature, which facilitates easier product separation and catalyst recycling. Furthermore, the ability to functionalize carbon materials allows for the tuning of their catalytic activity to suit specific transformations. nih.gov
While carbocatalysis has been successfully employed in numerous synthetic contexts, the specific application of carbonaceous materials to mediate reactions involving this compound is not extensively documented in recent literature. However, the established efficacy of materials like graphene oxide as efficient and environmentally friendly catalysts suggests their potential for facilitating this compound transformations. nih.gov The inherent properties of carbonaceous materials, such as their large surface area and the presence of functional groups in oxidized forms, could prove beneficial in activating the reactive sites of this compound for various synthetic applications.
Base-Catalyzed Conditions
Base-catalyzed reactions represent a significant pathway for the transformation of this compound, enabling the synthesis of complex heterocyclic structures. rsc.orgnih.gov The presence of a base facilitates key steps in reaction mechanisms, such as deprotonation, which is crucial for initiating nucleophilic attacks on the electrophilic this compound molecule.
One notable example involves the chemoselective annulation of bromonitrostyrenes with α-alkylidene pyrazolones. rsc.org In a reaction developed by Han and coworkers, the use of a base facilitates a (2+1)-cycloaddition. rsc.org This process yields a library of novel pyrazole-fused pyranone oximes, where the α-alkylidene pyrazolone (B3327878) acts as a C1 synthon, reacting with this compound to form vinylcyclopropane-based pyrazolones. rsc.org
Another application is the reaction of (Z)-bromonitrostyrenes with sesamol (B190485), which proceeds in the presence of potassium carbonate (K₂CO₃) as the base. nih.gov This reaction highlights the utility of inorganic bases in promoting transformations of this compound. These base-catalyzed methods are integral to expanding the synthetic utility of this compound, providing access to diverse and complex molecular frameworks. rsc.orgnih.gov
| Reactants | Base | Reaction Type | Product | Source |
|---|---|---|---|---|
| This compound and α-Alkylidene Pyrazolone | Generic Base | (2+1)-Cycloaddition | Vinylcyclopropane-based Pyrazolone | rsc.org |
| (Z)-Bromonitrostyrene and Sesamol | K₂CO₃ | Annulation | Substituted Benzofuran derivative | nih.gov |
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a cornerstone of green chemistry, offering advantages such as reduced cost, simplified purification procedures, and lower environmental impact. beilstein-journals.orgnih.gov this compound's inherent reactivity makes it an excellent substrate for several catalyst-free transformations. rsc.orgsemanticscholar.org
A notable catalyst-free approach is the multi-component reaction involving oxindoles, bromonitrostyrenes, and α-amino acids. rsc.org This reaction proceeds via the initial formation of an azomethine ylide from the condensation of the oxindole (B195798) and α-amino acid. Subsequently, a (3+2)-cycloaddition of this compound with the ylide intermediate occurs, yielding complex tetra-substituted α-spiropyrrolidine structures without the need for an external catalyst. rsc.org
Another significant catalyst-free method is the reaction between unactivated aziridines and β-bromo-β-nitrostyrenes. rsc.org This transformation demonstrates the ability of this compound to react efficiently with strained ring systems under neutral conditions. Furthermore, grinding techniques have been shown to effectively promote Michael addition reactions of 1,3-dicarbonyl compounds to nitroalkenes under solvent- and catalyst-free conditions, a principle that can be extended to the highly reactive this compound substrate. beilstein-journals.orgnih.govresearchgate.net These methodologies underscore the versatility of this compound as a reactant in environmentally benign synthetic protocols. rsc.org
| Reactants | Conditions | Reaction Type | Product | Source |
|---|---|---|---|---|
| Oxindoles, Bromonitrostyrenes, α-Amino Acids | Heating | (3+2)-Cycloaddition | Tetra-substituted α-Spiropyrrolidine | rsc.org |
| Unactivated Aziridines and β-Bromo-β-nitrostyrenes | Heating | Ring-opening/Annulation | Substituted Pyrrolidines | rsc.org |
| 1,3-Dicarbonyl Compounds and Nitroalkenes | Grinding | Michael Addition | Michael Adduct | beilstein-journals.orgnih.gov |
Stereochemical Control in Bromonitrostyrene Reactions
Enantioselective Synthesis
The enantioselective synthesis involving bromonitrostyrenes primarily leverages chiral catalysts, particularly organocatalysts, to induce asymmetry. These reactions often proceed via Michael addition pathways, followed by subsequent cyclization or other transformations.
Organocatalysis with Chiral Thioureas: Chiral thiourea (B124793) catalysts have been widely employed in the enantioselective Michael addition of 1,3-dicarbonyl compounds to (E)-β-bromonitrostyrenes, leading to the formation of dihydrofurans. rsc.orgnih.gov For instance, Rueping and co-workers demonstrated the synthesis of dihydrofurans from 1,3-dicarbonyl compounds and (E)-β-bromonitrostyrenes using a chiral thiourea catalyst. This catalyst facilitates the Michael addition by hydrogen-bonding interactions, leading to the formation of the product with the release of HBr. rsc.orgresearchgate.netnih.gov In a related application, the same type of organocatalyst was used for the synthesis of spiro-nitrocyclopropane from bromonitrostyrene and 1,3-indandione (B147059), albeit with a moderate enantiomeric excess (35% ee). rsc.orgnih.govrsc.org
Chiral Pyrrolidine (B122466) Catalysis: Enantioenriched cyclopropanes bearing quaternary carbon centers have been synthesized from bromonitroalkenes and alkyl aldehydes in the presence of a chiral pyrrolidine catalyst. The mechanism involves the condensation of pyrrolidine with the aldehyde to form an imine, followed by a 1,3-H shift to an enamine. The this compound then attacks the alkene moiety, leading to an intermediate which undergoes an intramolecular SN2 reaction and bromide elimination to yield the cyclopropane (B1198618). rsc.orgresearchgate.netnih.gov
Domino Michael-Alkylation Reactions: Feng and co-workers reported a domino Michael-alkylation reaction for the asymmetric synthesis of dihydrofurans from this compound and cyclohexane-1,3-diones using an organocatalyst. This method yielded bicyclic 2,3-dihydrofurans with high diastereo- and enantioselectivity, and even three stereocenters were generated from prochiral 5-monosubstituted cyclohexane-1,3-diones through a desymmetrization reaction. rsc.org
Squaramide Catalysis: Chiral squaramide-amine catalysts have been instrumental in enantioselective domino Michael-Michael reactions involving nitroolefins and 2-nitro-3-arylacrylates, providing spirocyclopentane oxindoles with four consecutive stereocenters, including quaternary α-nitro esters, with excellent enantioselectivities (up to 97% ee). nih.govacs.org The catalyst's structure, particularly a trans-1,2-diaminecyclohexane with a squaramide unit, influences selectivity depending on the acceptor, such as β-nitrostyrene or β-bromonitrostyrene. pwr.edu.pl
Metal-Catalyzed Asymmetric Michael Additions: Chiral Ni(II) complexes have been successfully employed in the asymmetric Michael addition of diethyl malonate to 2-bromonitrostyrene, achieving high enantioselectivity (95:5 er) even on a gram scale. ucl.ac.ukmdpi.com
The following table summarizes some key enantioselective reactions involving this compound:
| Reaction Type | Substrate (this compound) | Nucleophile | Catalyst Type | Product Class | Enantioselectivity (ee) | Reference |
| Michael Addition/Cyclization | (E)-β-Bromonitrostyrene | 1,3-Dicarbonyl Compounds | Chiral Thiourea | Dihydrofurans | High | rsc.orgnih.gov |
| Michael Addition/Intramolecular SN2 | Bromonitroalkenes | Alkyl Aldehydes | Chiral Pyrrolidine | Cyclopropanes | Excellent | rsc.orgresearchgate.netnih.gov |
| Domino Michael-Alkylation | This compound | Cyclohexane-1,3-diones | Organocatalyst | Bicyclic 2,3-Dihydrofurans | High | rsc.org |
| Domino Michael-Michael | This compound | Nitroolefins/Acrylates | Chiral Squaramide-Amine | Spirocyclopentane Oxindoles | Up to 97% ee | nih.govacs.org |
| Michael Addition | 2-Bromonitrostyrene | Diethyl Malonate | Chiral Ni(II) Complex | Michael Adduct | 95:5 er | ucl.ac.ukmdpi.com |
Diastereoselective Synthesis
Diastereoselective control in this compound reactions is crucial for forming multiple stereocenters with defined relative configurations. This is often achieved through domino or cascade reactions, where the initial stereochemical event dictates the subsequent ones.
Domino Michael-Alkylation: As mentioned in enantioselective synthesis, the domino Michael-alkylation reaction of this compound with cyclohexane-1,3-diones can yield bicyclic 2,3-dihydrofurans with high diastereoselectivity, in addition to enantioselectivity. rsc.org
[3+2]-Cycloadditions: Highly diastereoselective [3+2]-cycloaddition reactions involving indolediones and α,β-disubstituted nitroethylenes, including (E)-1-bromonitrostyrene, have been developed to access tetra-substituted α-spiropyrrolidine frameworks. researchgate.net These reactions can generate up to four new chiral centers with full regio- and diastereocontrol, with yields typically ranging from 80-94% and diastereoselectivities up to 98:2 in favor of (cis,cis)-spirooxindoles. researchgate.net
Trans-Dihydrobenzofuran Formation: A protocol for the construction of diastereoselective trans-3-aryl-2-nitro-2,3-dihydrobenzofurans from (Z)-bromonitrostyrenes and sesamol (B190485) under basic conditions in water has been reported. rsc.org Similarly, an asymmetric method for the synthesis of trans-dihydrobenzofurans and trans-dihydronaphthofurans from substituted 2-naphthols and electron-rich phenols with bromonitroalkenes has been developed, proceeding via a domino Michael-type Friedel-Crafts alkylation followed by intramolecular nucleophilic substitution. rsc.org
Diastereodivergent Synthesis: Diastereodivergent approaches have been explored for the synthesis of 3-spirocyclopropyl-2-oxindoles from bromonitroalkenes, allowing for the control of different diastereomeric outcomes. rsc.org
Formation of Quaternary Stereocenters
Bromonitrostyrenes are valuable precursors for the construction of quaternary stereocenters, which are carbon atoms bonded to four different groups. The formation of these centers is a significant challenge in organic synthesis due to steric hindrance.
Cyclopropane Formation: Asymmetric synthesis of cyclopropanes with quaternary carbon centers has been achieved from bromonitroalkenes and alkyl aldehydes using chiral pyrrolidine catalysts. rsc.orgresearchgate.netnih.gov This method offers good yields and excellent enantioselectivities, along with moderate to excellent diastereoselectivities. researchgate.net
Spirocyclopentane Oxindoles: The enantioselective domino Michael-Michael reaction catalyzed by chiral squaramide-amine catalysts provides spirocyclopentane oxindoles containing four consecutive stereocenters, including quaternary α-nitro esters. nih.govacs.org
Michael Addition with α-Branched Aldehydes: Michael addition reactions of α-branched aldehydes (e.g., isobutyraldehyde) with 4-bromonitrostyrene can lead to products bearing quaternary centers, although with moderate enantioselectivities. acs.org
Pyrrolidinyl Spiro-oxindoles: An organocatalysis system has been developed for the preparation of pyrrolidinyl spiro-oxindoles bearing quaternary carbon centers through a (3+2)-cycloaddition reaction between isatin-derived ketimine and (Z)-α-bromonitroalkene. rsc.orgnih.gov
Control of Stereoselectivity through Hydrogen Bonding and Catalyst Design
Hydrogen bonding plays a critical role in directing stereoselectivity in many organocatalytic reactions involving bromonitrostyrenes. Catalyst design is intricately linked to leveraging these non-covalent interactions.
Bifunctional Organocatalysts: Many successful catalysts for asymmetric reactions of bromonitrostyrenes are bifunctional, meaning they possess both a hydrogen bond donor site (e.g., thiourea, squaramide) and a basic site (e.g., amine). mdpi.comwikipedia.org This allows for simultaneous activation of both the electrophilic this compound and the nucleophile.
Thiourea Catalysts: Chiral thiourea catalysts activate this compound by hydrogen-bonding to the nitro group, stabilizing the developing negative charge during Michael addition. Concurrently, an amine moiety in the catalyst can activate the nucleophile. rsc.orgresearchgate.netnih.govmdpi.comwikipedia.orgnih.gov This cooperative activation leads to high stereoselectivity. The cooperation of thiourea and tertiary amine in cis states has been identified as a key factor for stereoselectivity in reactions like the Michael addition of this compound and pentanedione. mdpi.comnih.gov
Squaramide Catalysts: Cinchonidine-derived squaramide catalysts, for example, control stereoselectivity by hydrogen bonding interactions with both substrates, effectively blocking one side and allowing nucleophilic attack from a specific face (e.g., Si-face). rsc.orgnih.gov The squaramide hydrogen-bonding activation process is crucial in domino Michael-Michael reactions, influencing the transition state and leading to highly enantioselective products. nih.govacs.org
Substrate Activation and Transition State Stabilization: Hydrogen bonds can stabilize anionic intermediates, sequester anions, and enable the formation of reactive electrophilic cations. wikipedia.orglibretexts.org In the context of this compound, the nitro group is an excellent hydrogen bond acceptor, allowing catalysts to precisely orient the substrate and lower reaction barriers, thereby inducing enantioselectivity. wikipedia.org
Catalyst Design Principles: The design of chiral organocatalysts often incorporates hydrogen bond donor units to achieve high enantiomeric excess. For instance, cinchona alkaloid squaramide-based catalysts have been designed to facilitate Michael additions with high enantiomeric excess. pwr.edu.pl The nature of the second amino group in trans-1,2-diaminecyclohexane-based squaramide catalysts can influence selectivity depending on the acceptor, highlighting the importance of subtle structural variations in catalyst design. pwr.edu.pl
Computational and Theoretical Investigations of Bromonitrostyrene Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of chemical reactions involving bromonitrostyrene. DFT calculations allow for the optimization of reactant, transition state, and product geometries, as well as the calculation of their corresponding energies. This information is crucial for mapping out the potential energy surface of a reaction and identifying the most plausible reaction pathway.
For instance, in the context of [3+2] cycloaddition reactions, a common transformation for nitroalkenes, DFT studies have been instrumental in determining whether the reaction proceeds through a concerted or a stepwise mechanism. By locating and characterizing the transition state structures, researchers can ascertain the synchronicity of bond formation. In many cases involving nitrostyrene derivatives, a polar, one-step mechanism is predicted. scispace.com
Theoretical studies on the reaction of β-nitrostyrenes with various nucleophiles have proposed plausible mechanisms by evaluating different reaction pathways. For example, in the addition of triphenyl phosphite to β-nitrostyrene, three potential mechanistic routes were investigated using the M062X method, a subset of DFT. By comparing the calculated energetics of intermediates and transition states for each pathway, a preferred reaction mechanism was identified. researchsquare.com
Exploration of Energy Barriers and Transition States
A critical aspect of understanding reaction kinetics is the determination of the activation energy barrier, which is the energy difference between the reactants and the highest energy point along the reaction coordinate, the transition state. github.io DFT calculations are widely used to compute these energy barriers, providing a quantitative measure of the feasibility of a reaction.
The geometry of the transition state is also a key piece of information derived from these studies. It provides a snapshot of the molecular arrangement at the peak of the energy profile, revealing which bonds are breaking and which are forming. Visualizing the vibrational mode corresponding to the imaginary frequency of the transition state helps to confirm that it correctly connects the reactants and products. github.io In some computationally studied reactions, it has been observed that the calculated transition state energy is lower than that of the reactants, leading to the concept of a "submerged" reaction energy barrier. joaquinbarroso.comnih.gov
Analysis of Electronic Properties and Reactivity Indices
The reactivity of a molecule is intrinsically linked to its electronic properties. Computational chemistry provides a suite of tools to analyze these properties and derive reactivity indices that can predict a molecule's behavior in a chemical reaction. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter, with a smaller gap generally indicating higher reactivity. nih.govnih.gov
Table 1: Key Global Reactivity Indices
| Index | Symbol | Formula | Interpretation |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from a system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | μ2 / 2η | The ability of a species to accept electrons. |
| Global Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | The ability of a species to donate electrons (referenced to tetracyanoethylene). |
Note: The formulas provided are based on Koopmans' theorem.
For β-nitrostyrene, a close analogue of this compound, DFT calculations have been used to determine these reactivity indices. These studies classify β-nitrostyrene as a strong electrophile, which is consistent with its observed reactivity in polar reactions. scispace.com The electrophilic character is a consequence of the electron-withdrawing nature of the nitro group.
Prediction of Chemoselectivity and Regioselectivity
In reactions where multiple outcomes are possible, predicting the chemoselectivity (which functional group reacts) and regioselectivity (at which position the reaction occurs) is of paramount importance. Computational methods, particularly DFT, have proven to be invaluable in this regard. By calculating the energy barriers for all possible reaction pathways, the kinetically favored product can be identified as the one formed via the lowest energy transition state.
Local reactivity indices, also derived from Conceptual DFT, are particularly useful for predicting regioselectivity. The Fukui function, f(r), and local softness, s(r), indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For instance, the Parr functions, which are related to the Fukui functions, can be used to predict the most favorable sites for nucleophilic and electrophilic attack, thus explaining the observed regioselectivity in cycloaddition reactions involving β-nitrostyrene. scispace.com
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity that emphasizes the role of the changes in electron density along the reaction pathway. mdpi.com MEDT studies, often performed in conjunction with DFT calculations, provide a detailed picture of the bonding changes that occur during a chemical transformation.
In the context of [3+2] cycloaddition reactions involving nitrostyrene derivatives, MEDT analyses have been used to characterize the nature of the transition states and the mechanism of bond formation. nih.gov The Global Electron Density Transfer (GEDT) at the transition state is a key parameter in MEDT, quantifying the net flow of electron density between the reacting species. A significant GEDT value is indicative of a polar reaction mechanism. mdpi.com For the reaction between a chiral azomethine ylide and β-nitrostyrene, MEDT analysis classified the reaction as a polar process with a high degree of regioselectivity. scispace.com
Conformation and Rotational Dynamics Studies
The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity. Computational methods are well-suited to explore the conformational landscape of molecules like this compound and to determine the energy barriers associated with rotation around single bonds.
For β-nitrostyrene and its derivatives, conformational analysis has been carried out using Raman spectroscopy combined with ab initio molecular orbital calculations at the DFT level. uc.pthakon-art.com These studies have identified the most stable conformers and have shown that the conformational behavior is largely governed by the stabilizing effect of π-electron delocalization. hakon-art.com The potential energy profiles for internal rotations can be calculated, providing the energy barriers between different conformations. For example, in 2-butanone, a molecule with internal rotational degrees of freedom, the barrier to internal rotation of the methyl group has been calculated from its torsional frequency. researchgate.net Similar computational approaches can be applied to this compound to understand its conformational preferences and the dynamics of its internal rotations.
Applications in the Synthesis of Diverse Molecular Scaffolds
Construction of Complex Heterocyclic Systems
Bromonitrostyrenes are instrumental in the synthesis of various complex heterocyclic systems, especially five-membered rings, due to their inherent reactivity and the leaving group capabilities of the bromo and nitro functionalities. rsc.orgvulcanchem.com
The synthesis of five-membered heterocyclic compounds is a significant area where bromonitrostyrene demonstrates its synthetic versatility. These structures are prevalent in natural products and pharmaceuticals. rsc.orgvulcanchem.com
Bromonitrostyrenes have been successfully employed in the synthesis of pyrrole (B145914) derivatives. In 2010, Rueping and Parra reported a method utilizing (E)-β-bromonitrostyrenes with enaminones to yield pyrrole derivatives. This reaction was notable for its efficiency, proceeding in water as a green solvent, with very short reaction times and excellent product yields. In this context, bromonitrostyrenes acted as a trifunctional synthon, reacting effectively with both enaminone and N-benzylenaminone as binucleophilic synthons. The process typically involves a nucleophilic attack of nitrogen from the enaminone onto the this compound scaffold. rsc.orgvulcanchem.com
Table 1: Synthesis of Pyrrole Derivatives from this compound
| Reactant (this compound) | Nucleophile (Enaminone/N-benzylenaminone) | Catalyst/Conditions | Solvent | Yield | Key Features |
| (E)-β-Bromonitrostyrenes | Enaminones or N-benzylenaminones | Not specified | Water | Excellent | Green solvent, short reaction time, trifunctional synthon |
The synthesis of pyrazoles from α-bromo-α-nitroalkenes, including bromonitrostyrenes, has been reported. In 2009, Xie and co-workers described a catalyst-free 1,3-cycloaddition reaction of α-bromo-α-nitroalkenes with ethyl diazoacetate to form pyrazoles. The proposed mechanism involves the nucleophilic addition of ethyl diazoacetate to the α-bromo-α-nitroalkene, followed by the elimination of bromide and a 1,3-H shift to yield the final pyrazole (B372694) product. rsc.orgvulcanchem.com
More recently, in 2021, Han and co-workers established a chemoselective annulation reaction between bromonitrostyrenes and α-alkylidene pyrazolones. This methodology allowed for the creation of novel pyrazole-fused pyranone oximes, where the α-alkylidene pyrazolone (B3327878) functioned as a C1 synthon in a (2+1)-cycloaddition with this compound in the presence of a base. The formation of specific diastereoisomers was observed, often favored by reduced steric hindrance between aryl and nitro groups. rsc.orgvulcanchem.com
Table 2: Synthesis of Pyrazole Derivatives from this compound
| Reactant (this compound) | Coupling Partner | Catalyst/Conditions | Product Type | Key Features |
| α-Bromo-α-nitroalkenes | Ethyl diazoacetate | Catalyst-free | Pyrazoles | 1,3-Cycloaddition, nucleophilic addition, bromide elimination |
| This compound | α-Alkylidene pyrazolones | Base-catalyzed | Pyrazole-fused pyranone oximes | Chemoselective annulation, (2+1)-cycloaddition |
Bromonitrostyrenes are particularly effective precursors for the synthesis of dihydrofurans. Rueping et al. demonstrated in 2010 the synthesis of dihydrofurans from (E)-β-bromonitrostyrenes and 1,3-dicarbonyl compounds, utilizing a chiral thiourea (B124793) catalyst. This reaction proceeds via a Michael addition of the diketone (as a dinucleophile) to this compound (as an electrophile), followed by an intramolecular nucleophilic addition and the release of HBr. rsc.org
Feng and co-workers also reported a domino Michael-alkylation reaction for dihydrofuran synthesis, treating this compound with cyclohexane-1,3-diones in the presence of an organocatalyst. This approach yielded bicyclic 2,3-dihydrofurans with high diastereo- and enantioselectivity, particularly for dimedone. rsc.org
Furthermore, Parra and co-workers developed an organocatalysis system for the enantioselective synthesis of dihydroarylfuran derivatives through the cyclization of (Z)-bromonitroalkenes with naphthols. The chiral organocatalyst facilitated the Michael-Friedel-Crafts reaction and subsequent SN2 reaction. rsc.org In 2022, Tanyeli and co-workers extended this work, developing a new organocatalysis system for chiral dihydrofurans from bromonitroalkenes and 1,3-dicarbonyl compounds, proceeding via domino Michael-SN2 reactions. rsc.org
While direct synthesis of aromatic furans from this compound is less commonly detailed than dihydrofurans in the provided literature, dihydrofurans can often be aromatized to furans through subsequent chemical transformations.
Table 3: Synthesis of Dihydrofurans from this compound
| Reactant (this compound) | Coupling Partner | Catalyst/Conditions | Product Type | Yield/Selectivity | Key Features |
| (E)-β-Bromonitrostyrenes | 1,3-Dicarbonyl compounds | Chiral thiourea catalyst | Dihydrofurans | Not specified | Organocatalysis, Michael addition, intramolecular cyclization |
| This compound | Cyclohexane-1,3-diones | Organocatalyst | Bicyclic 2,3-dihydrofurans | High diastereo- and enantioselectivity | Domino Michael-alkylation |
| (Z)-Bromonitroalkenes | Naphthols | Chiral organocatalyst | Dihydroarylfurans | Enantioselective | Michael-Friedel-Crafts, SN2 reaction |
| Bromonitroalkenes | 1,3-Dicarbonyl compounds | Quinine-derived squaramide | Chiral dihydrofurans | Not specified | Domino Michael-SN2 reactions |
Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom adjacent to each other. Bromonitrostyrenes are recognized as versatile reagents for the assembly of various heterocyclic compounds, including isoxazolines. Their electrophilic nature and the presence of good leaving groups (bromo and nitro) facilitate their participation in reactions that lead to the formation of these nitrogen-oxygen containing rings. rsc.orgvulcanchem.com
Spiro compounds, characterized by a single carbon atom being the only common member of two rings, are important motifs in medicinal chemistry. Bromonitrostyrenes contribute to the synthesis of diverse heterocyclic compounds, including spiropyrrolidines and spiro-oxindoles. rsc.orgvulcanchem.com The ability of this compound to act as a dielectrophile allows for complex cyclization reactions that can lead to spiro structures. For instance, related spiro-nitrocyclopropanes have been synthesized from this compound and 1,3-indandione (B147059), demonstrating the capacity of this compound to form spiro frameworks. rsc.org
Six-Membered Heterocycles (e.g., Dihydropyranes, Oxazines)
Bromonitrostyrenes are instrumental in the synthesis of various six-membered heterocycles. They serve as effective dielectrophiles in reactions that lead to the formation of compounds such as dihydropyranes. nih.govrsc.orgnih.govresearchgate.net For instance, the synthesis of dihydrofurans (structurally related to dihydropyranes) can be achieved by reacting (E)-β-bromonitrostyrenes with 1,3-dicarbonyl compounds. This reaction often proceeds via a Michael addition, followed by an intramolecular nucleophilic addition, facilitated by chiral thiourea catalysts. nih.gov This approach highlights the utility of bromonitrostyrenes in constructing oxygen-containing six-membered rings.
Fused and Annulated Heterocycles (e.g., Benzoindoles, Dihydrofuranoindoles, Naphthofurans, Thiopyranoquinolines, Iminothiazolines)
The ability of bromonitrostyrenes to participate in cascade reactions with binucleophiles makes them particularly effective for synthesizing complex fused and annulated heterocyclic systems. nih.govrsc.org
Dihydrofuranoindoles: A stereoselective method for the synthesis of dihydrofuranoindoles, compounds featuring fused furan (B31954) and indole (B1671886) rings, has been developed. This method involves an organocatalytic cascade reaction between hydroxyindoles and bromonitrostyrenes, utilizing bifunctional squaramide catalysts. rsc.org
Naphthofurans: α-Bromonitroalkenes, including bromonitrostyrenes, are employed in the formation of furan structures, such as 3-phenylnaphtho[2,3-b]furan-4,9-diones. This synthesis typically involves a Michael addition reaction with 2-hydroxynaphthalene-1,4-diones, followed by an intramolecular SN2 reaction. researchgate.net
Thiopyranoquinolines: The synthesis of 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines has been reported using α-bromonitroalkenes and 2-mercaptoquinoline-3-carbaldehyde (B6611392). This transformation proceeds through a domino Michael/Henry reaction, often under organocatalytic conditions. nih.gov
Iminothiazolines: 2-Iminothiazolines can be efficiently synthesized through the cyclization of 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes. nih.govrsc.orgresearchgate.net The proposed mechanism involves an initial Michael addition, followed by tautomerism and nucleophilic substitution to form a five-membered ring intermediate, which then undergoes deprotonation and oxidation to yield the final iminothiazoline product. nih.govrsc.org
The following table summarizes key examples of heterocycles synthesized using this compound:
| Heterocycle Type | Example Compound / Class | Key Reactants | Reaction Type / Mechanism | Reference |
| Six-Membered | Dihydropyranes (e.g., Dihydrofurans) | 1,3-dicarbonyl compounds | Michael addition / Intramolecular nucleophilic addition | nih.gov |
| Fused | Dihydrofuranoindoles | Hydroxyindoles | Organocatalytic cascade reaction | rsc.org |
| Fused | Naphthofurans (e.g., 3-phenylnaphtho[2,3-b]furan-4,9-diones) | 2-hydroxynaphthalene-1,4-diones | Michael addition / Intramolecular SN2 reaction | researchgate.net |
| Fused | Thiopyranoquinolines (e.g., 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines) | 2-mercaptoquinoline-3-carbaldehyde | Domino Michael/Henry reaction | nih.gov |
| Fused | Iminothiazolines | 1,3-disubstituted thioureas | Michael addition / Tautomerism / Nucleophilic substitution / Oxidation | nih.govrsc.orgresearchgate.net |
Synthesis of Carbocyclic Compounds (e.g., Cyclopropanes)
Beyond heterocycles, α-bromonitrostyrenes are also valuable for the synthesis of various carbocyclic compounds, notably cyclopropanes. nih.govrsc.org Their utility in Michael addition reactions allows for the construction of diverse functionalized cyclopropane (B1198618) derivatives. nih.govrsc.org For instance, spirocyclopropyl oxindole (B195798) frameworks have been successfully synthesized with high yields and excellent diastereoselectivity through reactions involving bromonitroalkenes and N-protected indolin-2-ones. researchgate.net Furthermore, a metal-free protocol for the synthesis of nitrocyclopropanes, driven by visible light, has been developed using α-bromonitrostyrenes. researchgate.netresearchgate.net
Precursors for Complex Natural Product Analogues
Bromonitroalkenes, including bromonitrostyrenes, are recognized as highly versatile synthetic intermediates for the construction of complex organic scaffolds and frameworks found in natural products. nih.govrsc.org Their reactivity enables the formation of diverse ring systems, such as cyclopropane cores, which are present in numerous biologically active molecules. nih.govrsc.org This makes bromonitrostyrenes valuable starting materials for the synthesis of analogues of complex natural products, contributing to the exploration of new chemical entities with potential biological activities.
Utility in Divergent Synthetic Strategies for Alkaloids
While bromonitrostyrenes are well-established for their role in constructing diverse and complex molecular architectures, including those relevant to natural products, specific divergent synthetic strategies for alkaloids directly utilizing this compound were not detailed in the provided research findings. However, the inherent versatility of this compound as a dielectrophile, capable of participating in various cascade and multicomponent reactions, positions it as a potential precursor for a wide array of complex molecules, which can encompass various alkaloid scaffolds. nih.govrsc.org
Role in the Generation of Advanced Building Blocks for Medicinal and Agrochemical Research
Bromonitrostyrenes are considered essential advanced building blocks for research in medicinal and agrochemical fields. nih.govrsc.org Their unique structural features, including the labile bromo and nitro groups, facilitate their role as effective dielectrophiles in organic syntheses. nih.govrsc.orgrsc.orgnih.gov This reactivity allows for the efficient assembly of a broad spectrum of heterocyclic and carbocyclic compounds that are fundamental to the development of new pharmaceutical agents and agrochemicals. The ability to synthesize enantiomerically enriched compounds through asymmetric organocatalytic Michael reactions further enhances their significance in drug discovery and development, where stereochemical control is often critical for biological activity. nih.gov
Future Prospects and Emerging Research Directions
Development of Novel and Sustainable Catalytic Systems
The future of bromonitrostyrene chemistry is intrinsically linked to the development of catalytic systems that are not only efficient and selective but also adhere to the principles of green chemistry. scrivenerpublishing.commdpi.com The goal is to minimize hazardous waste and energy consumption by designing catalysts that are recyclable, operate under mild conditions, and are derived from abundant, non-toxic resources. scrivenerpublishing.commdpi.com
Organocatalysis has emerged as a powerful and sustainable approach for transformations involving this compound. nih.govpwr.edu.pl Chiral organocatalysts, such as those based on thiourea (B124793), squaramide, and cinchona alkaloids, have been successfully employed in asymmetric domino reactions. researchgate.netrsc.org These catalysts operate through mechanisms like hydrogen-bonding interactions, which activate the substrates and control stereoselectivity under mild reaction conditions. researchgate.netrsc.org For instance, chiral thiourea catalysts facilitate the Michael addition of dicarbonyl compounds to this compound, leading to the formation of complex dihydrofurans. rsc.org Similarly, quinine-derived squaramide catalysts have been used for the synthesis of chiral dihydrofurans at room temperature, avoiding the need for cryogenic conditions often required in similar transformations. researchgate.net The ongoing development in this area focuses on creating more robust and recyclable organocatalysts to enhance their industrial applicability.
Metal-based and base-catalyzed systems also represent a significant area of research. While traditional methods often rely on stoichiometric reagents, modern approaches focus on catalytic quantities of metals or bases. nih.gov Lewis acid catalysts like SnCl₄ and TiCl₂(OⁱPr)₂ have been used in cycloaddition reactions of bromonitrostyrenes. nih.govresearchgate.net Research is now shifting towards using more sustainable metals that are earth-abundant and less toxic. mdpi.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key objective for making these processes more economically and environmentally viable. mdpi.com
A summary of representative sustainable catalytic systems is presented below.
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
| Organocatalyst | Chiral Thiourea Derivatives | Michael Addition | Mild conditions, high enantioselectivity. rsc.org |
| Organocatalyst | Quinine-Derived Squaramide | Domino Michael-SN2 | Room temperature operation, short reaction times. researchgate.net |
| Organocatalyst | Cinchonidine-Derived Squaramide | (3+2) Cycloaddition | High stereoselectivity via hydrogen bonding. researchgate.net |
| Metal Catalyst | SnCl₄ | (4+2) Cycloaddition | Lewis acid catalysis for cycloaddition. nih.govresearchgate.net |
| Base Catalyst | NaOAc/TBAB | Reaction with dicarbonyls | Use of simple and inexpensive catalysts. rsc.org |
Exploration of Undiscovered Reactivity Modes and Transformations
This compound's utility as a synthon is far from fully explored. Its high reactivity, stemming from the electron-withdrawing nitro group and the good leaving group ability of the bromide, makes it an ideal candidate for discovering novel chemical transformations. nih.govrsc.org
A primary area of future exploration lies in cascade reactions (also known as domino or tandem reactions). wikipedia.org These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of atom economy and synthetic efficiency. nih.gov20.210.105 Organocatalytic domino reactions, such as Michael/Henry or Michael-SN2 sequences, have already proven effective in constructing complex molecular architectures from simple this compound precursors. nih.govrsc.org Future work will likely focus on designing more intricate cascade sequences to access novel polycyclic and spirocyclic systems, which are common motifs in biologically active molecules. nih.govresearchgate.net The development of multicomponent reactions involving this compound is another promising avenue, allowing for the rapid assembly of complex structures from three or more starting materials. nih.gov
The exploration of novel cycloaddition pathways is another fertile ground for research. This compound can act as a versatile partner in various cycloaddition reactions, leading to the formation of a wide range of carbo- and heterocyclic scaffolds. nih.gov For example, it has been used in [4+2] cycloadditions with alkenes catalyzed by Lewis acids and in catalyst-free [3+2] cycloadditions with diazo compounds. nih.gov Researchers are expected to investigate its participation in less common cycloaddition modes and with a broader range of dienophiles and dipolarophiles. This could unlock new synthetic routes to previously inaccessible ring systems.
Furthermore, the potential of this compound in cross-coupling reactions remains an area with significant potential for new discoveries. nih.gov The development of catalytic systems that can selectively activate the C-Br bond for cross-coupling while preserving the nitroalkene functionality would open up new avenues for molecular diversification.
| Reactivity Mode | Description | Example Application |
| Domino Reactions | Multi-step reactions in one pot without intermediate isolation. nih.govwikipedia.org | Synthesis of complex heterocycles like 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines. rsc.org |
| Cascade Reactions | Consecutive reactions where each step generates the functionality for the next. wikipedia.org20.210.105 | Organocatalytic synthesis of dihydrofurans via Michael-SN2 cascade. researchgate.net |
| Cycloadditions | Formation of cyclic compounds through the reaction of unsaturated molecules. nih.gov | [4+2] cycloaddition with alkenes to form 1,2-oxazine N-oxides. nih.govresearchgate.net |
| Multicomponent Reactions | Reactions where three or more reactants combine in a single step. nih.gov | Potential for rapid assembly of complex molecular scaffolds. |
Integration into Continuous Flow Chemistry and Automated Synthesis
The translation of this compound chemistry from traditional batch processes to modern continuous flow and automated systems is a key direction for future research, particularly for industrial applications. frontiersin.orginnovation.ca Continuous flow chemistry offers numerous advantages, including superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, improved reproducibility, and easier scalability. syrris.jpmt.com
Many reactions involving this compound could benefit from flow technology. For instance, reactions that are highly exothermic or involve hazardous intermediates can be managed more safely in small-volume, continuous flow reactors. mt.com The precise control afforded by flow systems can also lead to higher selectivity and yields, minimizing the formation of byproducts. innovation.ca The integration of in-line analytical techniques, such as FTIR spectroscopy, allows for real-time monitoring and optimization of reaction conditions. mt.com Heterogeneous catalysts, a cornerstone of sustainable chemistry, are particularly well-suited for flow processes, as they can be packed into columns for continuous use, simplifying product purification. syrris.jp
Automated synthesis platforms are revolutionizing the way chemical libraries are produced for drug discovery and materials science. researchgate.netspringernature.com By combining robotics with software-controlled processes, these systems can perform multistep syntheses and generate libraries of derivatives with minimal human intervention. springernature.comsynthiaonline.com Given the versatility of this compound as a building block, its incorporation into automated synthesis workflows could significantly accelerate the discovery of new functional molecules. nih.govspringernature.com For example, a core scaffold could be synthesized using this compound, and then an automated platform could introduce diversity by reacting it with a wide array of nucleophiles or coupling partners. springernature.com This approach facilitates the rapid exploration of chemical space, a critical task in medicinal chemistry. vapourtec.com
Advanced Spectroscopic and Crystallographic Studies for Reaction Intermediate Characterization
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and transformations. Future research will increasingly rely on advanced analytical techniques to characterize the fleeting intermediates that govern the course of this compound reactions. aspbs.commdpi.com
X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional structure of molecules. numberanalytics.com It has been instrumental in confirming the relative and absolute stereochemistry of complex products derived from this compound reactions, which is essential for validating asymmetric catalytic methods. rsc.orgsemanticscholar.orgresearchgate.net Future studies will likely focus on crystallizing not just the final products, but also stable analogues of reaction intermediates or catalyst-substrate complexes to gain direct structural insights into the mechanism of stereocontrol.
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of mechanistic investigation. uobasrah.edu.iqlibretexts.orgmsu.edu While routinely used for product characterization, advanced NMR techniques, including 2D NMR and in-situ monitoring, can provide detailed information about reaction pathways. ntu.edu.sgrecercat.cat By tracking the appearance and disappearance of signals over time, researchers can identify intermediates, determine kinetic profiles, and understand the role of the catalyst.
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are particularly powerful for observing reactive species as they form and react within the reaction vessel. rsc.orgccspublishing.org.cnfrontiersin.org This allows for the direct detection of short-lived intermediates that would be impossible to isolate, providing a real-time window into the catalytic cycle.
Complementing these experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for modeling reaction pathways. researchgate.netnumberanalytics.commdpi.comrug.nl DFT calculations can be used to map potential energy surfaces, identify transition states and intermediates, and rationalize the origins of selectivity. mdpi.comnih.gov The synergy between advanced spectroscopic/crystallographic data and high-level computational studies will be essential for unraveling the intricate mechanisms of this compound transformations and guiding the development of next-generation catalytic systems.
| Technique | Application in this compound Research | Insights Gained |
| X-ray Crystallography | Determination of the crystal structure of products and intermediates. numberanalytics.comsemanticscholar.org | Unambiguous confirmation of molecular structure and stereochemistry. rsc.orgresearchgate.net |
| NMR Spectroscopy | Structural elucidation of products and monitoring reaction progress. uobasrah.edu.iqlibretexts.org | Information on connectivity, configuration, and reaction kinetics. ntu.edu.sgrecercat.cat |
| In-situ Spectroscopy (e.g., FTIR) | Real-time observation of species in the reaction mixture. rsc.orgccspublishing.org.cn | Direct detection and identification of transient reaction intermediates. frontiersin.org |
| Computational Chemistry (DFT) | Modeling of reaction mechanisms and energy profiles. researchgate.netmdpi.com | Understanding of transition states, reaction pathways, and selectivity. numberanalytics.comnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
